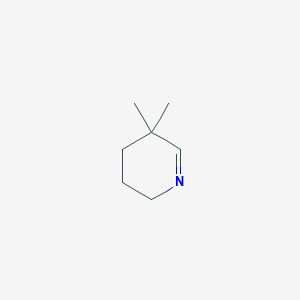

5,5-Dimethyl-2,3,4,5-tetrahydropyridine

Description

Overview of Tetrahydropyridine (B1245486) Isomers and their Structural Diversity

Tetrahydropyridines have the general chemical formula C₅H₉N and primarily exist as three distinct structural isomers, differentiated by the position of the endocyclic double bond. auctoresonline.orgwikipedia.org This variation in the double bond's location gives rise to unique chemical properties and reactivity for each isomer.

The main isomers are:

1,2,3,4-Tetrahydropyridine: An enamine where the double bond is between C4 and C5.

1,2,3,6-Tetrahydropyridine: An allylic amine with the double bond between C5 and C6. This isomer is particularly notable as the core structure of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). nih.gov

2,3,4,5-Tetrahydropyridine: A cyclic imine, also known as Δ¹-Piperideine, with the double bond between the nitrogen (N1) and C6. auctoresonline.orgnist.gov

The structural diversity of the tetrahydropyridine landscape is vastly expanded through the addition of various substituents to the ring system. The nature, position, and stereochemistry of these substituents can dramatically alter the molecule's physical, chemical, and pharmacological properties. researchgate.net This has allowed for the synthesis of extensive libraries of THP derivatives for structure-activity relationship (SAR) studies, aiming to develop new therapeutic agents. nih.gov

Table 1: Key Isomers of Tetrahydropyridine

| Isomer Name | Alternative Name | CAS Number | Key Structural Feature |

|---|---|---|---|

| 1,2,3,4-Tetrahydropyridine | Δ³-Piperideine | 37497-65-7 | Enamine (C=C adjacent to N) |

| 1,2,3,6-Tetrahydropyridine | Δ⁴-Piperideine | 694-05-3 | Allylic Amine (N adjacent to C=C) |

| 2,3,4,5-Tetrahydropyridine | Δ¹-Piperideine | 505-18-0 | Cyclic Imine (C=N) |

The Position of 5,5-Dimethyl-2,3,4,5-tetrahydropyridine within the Tetrahydropyridine Chemical Landscape

5,5-Dimethyl-2,3,4,5-tetrahydropyridine is a derivative of the 2,3,4,5-tetrahydropyridine isomer. nih.gov Its core structure is that of a cyclic imine, characterized by a carbon-nitrogen double bond (C=N) within the six-membered ring. rsc.org The defining feature of this specific compound is the presence of two methyl groups attached to the same carbon atom at position 5 (a gem-dimethyl group). nih.gov

The IUPAC name for this compound is 5,5-dimethyl-3,4-dihydro-2H-pyridine. nih.gov While extensive research on this specific molecule is not widely documented in peer-reviewed literature, its chemical nature can be inferred from its structure. The imine functional group is the most reactive part of the molecule, susceptible to nucleophilic attack at the C6 carbon and reduction to form the corresponding piperidine (B6355638).

The gem-dimethyl substitution at the C5 position is sterically significant. These bulky methyl groups can influence the conformation of the ring and may hinder chemical reactions occurring at adjacent positions. This steric hindrance could affect the reactivity of the C4 and C6 positions, potentially influencing how the molecule interacts with other chemical species or biological targets. The compound is primarily available through chemical suppliers, suggesting its use as a building block or intermediate in more complex organic syntheses. chemicalbook.com

Table 2: Properties of 5,5-Dimethyl-2,3,4,5-tetrahydropyridine

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N |

| Molar Mass | 111.18 g/mol |

| CAS Number | 37414-92-9 |

| IUPAC Name | 5,5-dimethyl-3,4-dihydro-2H-pyridine |

Historical Context and Evolution of Research in Tetrahydropyridine Chemistry

Research into tetrahydropyridine chemistry has evolved significantly over the decades, driven by the discovery of its presence in natural products and its profound biological effects. researchgate.net Early work focused on the isolation and characterization of alkaloids containing the THP moiety.

A pivotal moment in the history of tetrahydropyridine research occurred in the early 1980s with the tragic discovery of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). medlink.com Illicitly synthesized batches of a synthetic opioid contaminated with MPTP caused a rapid and irreversible Parkinson's-like syndrome in several individuals. medlink.comthe-scientist.com This event spurred a massive wave of research. Scientists discovered that MPTP itself is not the toxic agent but is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to the toxic metabolite MPP+ (1-methyl-4-phenylpyridinium). medlink.comnih.gov This metabolite selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. medlink.comnih.gov

The discovery of MPTP's effects provided researchers with the first reliable animal model for Parkinson's disease, revolutionizing the study of the disease's mechanisms and the development of new therapies. nih.govresearchgate.net This event dramatically accelerated research into the synthesis, reactivity, and biological activity of tetrahydropyridine derivatives. nih.gov In the years following, the field has seen the development of numerous and sophisticated synthetic methods, including multicomponent reactions, cycloadditions, and ring-closing metathesis, to create structurally diverse tetrahydropyridines. nih.gov Modern research continues to explore THP derivatives for a wide range of potential applications. researchgate.netauctoresonline.org

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-3,4-dihydro-2H-pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7(2)4-3-5-8-6-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMYVOBHTUYEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5,5 Dimethyl 2,3,4,5 Tetrahydropyridine and Its Analogues

Cyclization Reactions and Multicomponent Strategies in Tetrahydropyridine (B1245486) Formation

Modern synthetic approaches heavily rely on cyclization and multicomponent reactions (MCRs) to build the tetrahydropyridine ring. ufms.brrsc.org MCRs are particularly powerful as they allow for the formation of complex molecules in a single step from three or more starting materials, enhancing atom economy and operational simplicity. ufms.brsemanticscholar.org

A fundamental step in many tetrahydropyridine syntheses is the condensation reaction between an amine and a carbonyl compound. wikipedia.org This reaction, typically acid-catalyzed, involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form an imine or, if an α-carbonyl proton is available, an enamine. wikipedia.orglatech.edu These intermediates are crucial for subsequent cyclization steps.

In many multicomponent syntheses of tetrahydropyridines, an aldehyde, an amine (or ammonia (B1221849) source like ammonium (B1175870) acetate), and a β-ketoester are common starting materials. tandfonline.comnih.gov The initial amine-carbonyl condensation forms an imine, which then participates in a cascade of reactions to build the heterocyclic ring. nih.govchemmethod.com For instance, a one-pot, five-component synthesis utilizes the cyclo-condensation of aldehydes, aromatic amines, and β-carbonyl compounds to generate highly functionalized tetrahydropyridines. tandfonline.com

Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular transformations where subsequent reactions occur under the same conditions without the need for isolating intermediates. nih.gov These one-pot procedures are highly efficient for constructing complex molecular frameworks. semanticscholar.org

One notable example is a triple-domino Michael/aza-Henry/cyclization reaction catalyzed by a quinine-derived squaramide. acs.org This sequence combines 1,3-dicarbonyl compounds, β-nitroolefins, and aldimines to produce tetrahydropyridines with three contiguous stereocenters in good yields and high enantioselectivity. acs.org Another sophisticated cascade involves a rhodium(I)-catalyzed C–H activation of an α,β-unsaturated imine, coupling with an alkyne, in-situ electrocyclization to a 1,2-dihydropyridine, and subsequent stereoselective reduction to the final 1,2,3,6-tetrahydropyridine. nih.govacs.org This entire sequence proceeds in a single pot with excellent diastereoselectivity. nih.gov

A separate multicomponent approach involves a six-step domino process that begins with a Knoevenagel condensation, followed by a Michael addition, a Mannich reaction, and finally cyclization and dehydration to yield polysubstituted 1,4,5,6-tetrahydropyridines. nih.gov

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| C–H Activation–Cyclization–Reduction Cascade | α,β-Unsaturated Imines, Alkynes | Rhodium(I) catalyst, then Acid/Borohydride | One-pot, high diastereoselectivity (>95%) | nih.gov |

| Michael/Aza-Henry/Cyclization Triple Domino | 1,3-Dicarbonyls, β-Nitroolefins, Aldimines | Quinine-derived squaramide | Creates three contiguous stereocenters | acs.org |

| Knoevenagel/Michael/Mannich/Cyclization Domino | Aldehydes, C-H acids, Ammonium Acetate (B1210297) | Reflux in Methanol | Six-step domino process forming multiple C-C and C-N bonds | nih.gov |

| Five-Component Cyclo-condensation | Aldehydes, Anilines, β-Ketoesters | Polyaniline-Zirconium oxide | High yields (up to 94%) under heterogeneous catalysis | tandfonline.com |

Cycloaddition reactions, particularly the Diels-Alder reaction, are among the most powerful methods for constructing six-membered rings with high regio- and stereocontrol. mdpi.commdpi.com This reaction involves the [4+2] cycloaddition between a conjugated diene and a dienophile. khanacademy.org

The aza-Diels-Alder reaction, where either the diene or the dienophile contains a nitrogen atom, is a direct route to tetrahydropyridine derivatives. nih.govacs.org The use of imines as dienophiles or as part of an azadiene system allows for the direct incorporation of nitrogen into the newly formed ring. nih.gov These reactions can be catalyzed by various means to achieve high stereoselectivity. acs.org For instance, an inverse-electron demand aza-Diels-Alder reaction between azadienes and β-enacarbamates can be catalyzed by a chiral phosphoric acid to yield densely functionalized, chiral tetrahydropyridines. eresearchco.com

While the Diels-Alder reaction is often a concerted process, related cyclizations can proceed through stepwise mechanisms involving discrete intermediates. The Prins cyclization, for example, is a powerful method for forming tetrahydropyran (B127337) rings and can be adapted for nitrogen-containing heterocycles. beilstein-journals.org This reaction involves the acid-catalyzed addition of an alkene to an aldehyde (or imine), generating a carbocation intermediate which is then trapped by a nucleophile to close the ring. beilstein-journals.org This stepwise pathway, involving sequential bond formations, offers an alternative mechanistic route to six-membered heterocyclic systems. eresearchco.com

Cycloaddition Reactions: Diels-Alder and Related Mechanistic Pathways

Catalyzed Transformations for Tetrahydropyridine Scaffolds

Catalysis is central to the modern synthesis of tetrahydropyridines, enabling reactions with greater efficiency, selectivity, and broader substrate scope. ufms.brnih.govacs.org Both metal complexes and small organic molecules (organocatalysts) have been employed successfully. acs.orgacs.org

Transition metals like rhodium and iridium are effective in catalyzing complex transformations. nih.govacs.org Rhodium(I) complexes, for example, catalyze a C-H activation/cyclization cascade to produce tetrahydropyridines with excellent diastereoselectivity. nih.govacs.org Iridium complexes have been used in asymmetric [5+1] annulations to afford chiral tetrahydropyridine derivatives in good yields and high enantioselectivity. acs.org

Organocatalysis has also emerged as a powerful tool. Chiral quinine-derived squaramides have been shown to catalyze a triple-domino reaction to provide highly functionalized tetrahydropyridines with excellent enantiomeric excesses. nih.govacs.org

Furthermore, heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse. tandfonline.com Materials such as polyaniline-zirconium oxide composites and ZnO nanoparticles have been developed as efficient, reusable catalysts for one-pot multicomponent syntheses of tetrahydropyridines. tandfonline.comrsc.org

| Catalyst Type | Specific Catalyst Example | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Transition Metal | Rhodium(I) Complex | C–H Activation–Cyclization Cascade | High Diastereoselectivity | nih.govacs.org |

| Transition Metal | Iridium/Phosphoramidite Complex | Asymmetric [5+1] Annulation | Excellent Enantioselectivity | acs.org |

| Organocatalyst | Quinine-derived Squaramide | Triple Domino Reaction | High Enantioselectivity, Metal-free | nih.govacs.org |

| Heterogeneous | Polyaniline-Zirconium oxide | Five-Component Cyclo-condensation | Reusable, Simple Workup | tandfonline.com |

| Heterogeneous | ZnO Nanoparticles | Multicomponent Synthesis | Luminescent, Reusable | rsc.org |

Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Cyclization-Heck)

Palladium-catalyzed reactions, particularly the Heck reaction, are powerful tools for the formation of carbon-carbon bonds and have been adapted for the synthesis of heterocyclic systems. wikipedia.org The intramolecular Heck reaction is particularly relevant for constructing cyclic structures, including those with quaternary stereocenters, which is a key feature of 5,5-dimethyl-2,3,4,5-tetrahydropyridine. chim.itwikipedia.org

The synthesis of tetrahydropyridines bearing a quaternary center can be achieved through a 6-exo cyclization pathway. chim.it For instance, vinyl halides can be cyclized to form tetrahydropyridines with good to excellent enantioselectivities when employing a PHOX ligand. chim.it The general mechanism for the Heck reaction involves the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. wikipedia.org

In a related metal-catalyzed approach, a rhodium(I)-catalyzed C–H activation–alkyne coupling cascade has been developed to produce highly substituted 1,2,3,6-tetrahydropyridines. nih.gov This one-pot procedure involves an electrocyclization and a subsequent acid/borohydride-promoted reduction, affording the target compounds in high yields and with excellent diastereomeric purity. nih.gov While not explicitly demonstrated for the 5,5-dimethyl substitution pattern, this methodology's capacity to generate fully differentiated hexasubstituted piperidine (B6355638) derivatives suggests its potential applicability. nih.gov

Table 1: Comparison of Metal-Catalyzed Approaches for Tetrahydropyridine Synthesis

| Methodology | Catalyst/Ligand | Key Features | Yield/Selectivity |

|---|---|---|---|

| Intramolecular Heck Reaction | Pd(OAc)₂ / PHOX | Forms quaternary stereocenters via 6-exo cyclization. chim.it | Good to excellent enantioselectivities. chim.it |

| C-H Activation Cascade | [Rh(coe)₂Cl]₂ / 4-Me₂N-C₆H₄-PEt₂ | One-pot cascade, high substitution. nih.gov | Up to 95% yield, >95% diastereomeric purity. nih.gov |

Lewis Acid-Promoted Cycloadditions

Lewis acid catalysis offers a powerful method for promoting cycloaddition reactions to construct heterocyclic rings. These reactions can proceed under mild conditions and often exhibit high stereoselectivity. For instance, the BF₃-catalyzed [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes provides access to novel three-dimensional azacycle-fused bicyclo[2.1.1]hexane scaffolds. rsc.org While this specific example leads to a more complex fused system, the underlying principle of Lewis acid-activated cycloaddition is applicable to the synthesis of the core tetrahydropyridine ring.

Another relevant strategy is the Lewis acid-catalyzed intramolecular [4+2] cycloaddition of in situ generated aza-quinone methides, which has been used to stereoselectively synthesize furo/pyrano[3,2-c]tetrahydroquinolines. researchgate.net This demonstrates the utility of Lewis acids like TMSOTf in promoting cyclizations that form fused tetrahydropyridine-like structures with high diastereoselectivity. researchgate.net The stereochemical outcome of these reactions can be profoundly influenced by the geometry of the dienophile. researchgate.net The application of such a strategy to an appropriately substituted acyclic precursor could provide a viable route to 5,5-dimethyl-2,3,4,5-tetrahydropyridine derivatives.

Metal-Free Catalytic Methodologies

In the pursuit of more sustainable and environmentally friendly synthetic methods, metal-free catalytic systems have gained significant attention. ufms.br These approaches avoid the use of potentially toxic and expensive heavy metals.

One notable example is the use of hypoiodite (B1233010) in a metal-free catalytic aziridination of alkenes. nih.gov While this method produces three-membered rings, it showcases the potential of non-metallic catalysts in forming C-N bonds. More directly applicable to the synthesis of tetrahydropyridines is the use of Brønsted acids or other simple organic molecules as catalysts. For instance, multicomponent reactions for the synthesis of tetrahydropyridine derivatives can be carried out under catalyst-free conditions, often by simply heating the reactants. ufms.br In some cases, the reaction solvent itself, such as dimethylformamide, can facilitate the reaction without the need for an additional catalyst. ufms.br

Organocatalytic Systems

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including tetrahydropyridine derivatives. nih.govd-nb.info These systems utilize small organic molecules as catalysts, offering a green and often highly stereoselective alternative to metal-based catalysts. researchgate.net

A particularly effective strategy is the one-pot, three-component Michael/aza-Henry/cyclization triple domino reaction. nih.govd-nb.infoacs.org This reaction, catalyzed by a quinine-derived squaramide, can be used to synthesize highly functionalized tetrahydropyridines with three contiguous stereogenic centers in good yields, with excellent enantiomeric excesses, and in some cases, high diastereomeric ratios. nih.govd-nb.infoacs.org The steric hindrance of the reactants can be a limiting factor in this reaction. d-nb.infoacs.org This methodology has been shown to be effective for a range of substrates, including those with aliphatic substituents. acs.org

Table 2: Organocatalytic Synthesis of Tetrahydropyridine Derivatives

| Catalyst | Reaction Type | Key Features | Yield/Selectivity |

|---|---|---|---|

| Quinine-derived squaramide | Michael/aza-Henry/cyclization | One-pot, three-component, asymmetric. nih.govd-nb.infoacs.org | Good yields, high enantioselectivities. acs.org |

Stereoselective and Enantioselective Synthesis of 5,5-Dimethyl-2,3,4,5-tetrahydropyridine Derivatives

The synthesis of chiral 5,5-dimethyl-2,3,4,5-tetrahydropyridine derivatives, which possess a stereogenic center at a different position on the ring, requires precise control over the stereochemical outcome of the reaction. Both stereoselective and enantioselective methods have been developed to address this challenge.

As mentioned previously, organocatalytic approaches are particularly well-suited for the enantioselective synthesis of tetrahydropyridines. nih.gov The use of chiral organocatalysts, such as quinine-derived squaramides, in multicomponent reactions allows for the direct formation of enantioenriched products. d-nb.infoacs.org In these reactions, the catalyst creates a chiral environment that directs the formation of one enantiomer over the other.

Multicomponent reactions are also a cornerstone of stereoselective tetrahydropyridine synthesis. nih.gov For example, a pseudo-five-component reaction involving aldehydes, C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate can lead to the stereoselective formation of polysubstituted 1,4,5,6-tetrahydropyridines with two or three stereogenic centers. nih.gov The stereoselectivity of these reactions is often high, yielding a single diastereomer as the major product. nih.gov

Functional Group Interconversions and Strategic Derivatization during Synthesis

Functional group interconversions are essential for elaborating the core tetrahydropyridine scaffold into more complex target molecules. mit.edu These transformations allow for the introduction of various substituents and the modification of existing functional groups, which is crucial for creating diverse libraries of analogues for biological screening.

Common functional group interconversions that could be applied to the synthesis of 5,5-dimethyl-2,3,4,5-tetrahydropyridine derivatives include:

Reduction of Carbonyl Groups: Aldehydes and ketones can be reduced to alcohols, which can then be further functionalized.

Oxidation of Alcohols: Primary and secondary alcohols can be oxidized to aldehydes, ketones, or carboxylic acids.

Amine Alkylation and Acylation: The nitrogen atom of the tetrahydropyridine ring can be alkylated or acylated to introduce a variety of substituents.

Cross-Coupling Reactions: Functional groups such as halides can be introduced onto the tetrahydropyridine ring, which can then be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon bonds.

Strategic derivatization can also be incorporated directly into the synthetic sequence. For example, in the rhodium-catalyzed cascade for tetrahydropyridine synthesis, a wide variety of alkyl, aryl, and heteroaryl substituents can be introduced at multiple sites on the ring by simply changing the starting imine and alkyne. nih.gov Similarly, the organocatalytic multicomponent reaction allows for the incorporation of diverse functionalities by varying the three starting components. acs.org This modularity is a key advantage of these modern synthetic methodologies.

Elucidation of Reaction Mechanisms and Transformational Pathways in 5,5 Dimethyl 2,3,4,5 Tetrahydropyridine Chemistry

Reactivity of the Endocyclic Imine Moiety in 2,3,4,5-Tetrahydropyridines

The endocyclic imine (C=N) bond is the most reactive site within the 2,3,4,5-tetrahydropyridine ring system. This moiety imparts a dual character to the molecule, allowing it to react with both nucleophiles and electrophiles. The reactivity of the imine is influenced by the nature of the substituents on both the carbon and nitrogen atoms. While imines are generally less electrophilic than their corresponding aldehydes or ketones, their reactivity can be significantly enhanced by acid catalysis, which involves the protonation of the imine nitrogen to form a highly reactive iminium cation.

The reactivity of imines is substrate-dependent and can be tailored by the choice of reaction partners and conditions. This versatility makes them valuable intermediates in multicomponent reactions for the synthesis of complex nitrogen-containing heterocycles.

Nucleophilic and Electrophilic Reactions Involving the Tetrahydropyridine (B1245486) Core

The tetrahydropyridine core of 5,5-dimethyl-2,3,4,5-tetrahydropyridine is susceptible to attack by both nucleophiles and electrophiles at different positions.

Nucleophilic Reactions: Nucleophiles, which are electron-rich species, are attracted to electron-deficient centers. In the context of the tetrahydropyridine ring, the imine carbon is the primary site for nucleophilic attack. This is due to the electronegativity of the nitrogen atom, which polarizes the C=N bond, rendering the carbon atom electrophilic. A wide range of nucleophiles can add to the imine carbon, leading to the formation of various substituted piperidine (B6355638) derivatives.

Electrophilic Reactions: Electrophiles, or electron-seeking species, react with electron-rich sites. The nitrogen atom of the imine moiety, with its lone pair of electrons, is a nucleophilic center and can react with electrophiles. Additionally, the enamine tautomer of 2,3,4,5-tetrahydropyridine can undergo electrophilic attack at the alpha-carbon.

The table below summarizes the general reactivity of the tetrahydropyridine core:

| Reaction Type | Reactive Site | Attacking Species | Product Type |

| Nucleophilic Addition | Imine Carbon (C2) | Nucleophiles (e.g., organometallics, hydrides, enolates) | Substituted Piperidines |

| Electrophilic Addition | Imine Nitrogen (N1) | Electrophiles (e.g., alkyl halides, acyl chlorides) | Iminium Salts |

| Electrophilic Substitution | Alpha-Carbon (C6) of enamine tautomer | Electrophiles | 6-Substituted Tetrahydropyridines |

Oxidative Transformations and Chemical Degradation Pathways

5,5-Dimethyl-2,3,4,5-tetrahydropyridine can undergo various oxidative transformations and degradation processes, particularly when exposed to light or atmospheric oxidants.

Studies on related 1,2,3,4-tetrahydropyridine derivatives have shown that they can undergo photoinduced reactions in the presence of dioxygen. researchgate.netnih.govresearchgate.net This sunlight-activated process can lead to the formation of stable heterocyclic hydroperoxides in high yields. researchgate.netnih.govresearchgate.net The reaction is initiated by a photoinduced electron transfer from the tetrahydropyridine to dioxygen. researchgate.netnih.gov The outcome of these reactions is dependent on factors such as light intensity and oxygen concentration. researchgate.netnih.govresearchgate.net At lower concentrations of the resulting hydroperoxide, it can act as an oxidizing agent, leading to the formation of other reactive intermediates like oxaziridines. researchgate.netnih.gov While these findings are for a different isomer, they suggest that 5,5-dimethyl-2,3,4,5-tetrahydropyridine may also exhibit sensitivity to photooxidation.

In the atmosphere, cyclic amines like piperidine, a precursor to tetrahydropyridine, are primarily degraded by reaction with hydroxyl (OH) radicals. libretexts.orgacs.orgpressbooks.pub Theoretical and experimental studies on piperidine have shown that OH-initiated photo-oxidation proceeds via hydrogen abstraction from both the C-H and N-H bonds. libretexts.orgacs.orgpressbooks.pub A major product of this reaction is 2,3,4,5-tetrahydropyridine, formed predominantly through H-abstraction from the C2 position. libretexts.orgacs.orgpressbooks.pub This suggests that 5,5-dimethyl-2,3,4,5-tetrahydropyridine, once formed in the atmosphere, would also be susceptible to further degradation by OH radicals. The presence of the dimethyl group at the 5-position would likely influence the sites of hydrogen abstraction and the subsequent degradation pathways. The atmospheric lifetime of such compounds is a key factor in their environmental impact. mdpi.com

Rearrangement Reactions and Tautomeric Equilibria

The 2,3,4,5-tetrahydropyridine ring system can exist in equilibrium with its tautomeric forms. Tautomers are structural isomers that readily interconvert, most commonly through the relocation of a proton. wikipedia.org For 5,5-dimethyl-2,3,4,5-tetrahydropyridine, the primary tautomeric equilibrium is between the imine form (Δ¹-piperideine) and the enamine form (1,4,5,6-tetrahydropyridine).

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic and steric effects of substituents on the ring. The enamine tautomer, although often the minor component, can be important in certain reactions due to the nucleophilicity of its C=C double bond.

Rearrangement reactions of the tetrahydropyridine ring itself are less common but can be induced under specific conditions, such as photochemical irradiation, which can lead to complex skeletal reorganizations. rsc.org

Heterocycle Annulation and Fused Ring System Formation (e.g., with Hydrazine)

The reactivity of the imine functionality in 5,5-dimethyl-2,3,4,5-tetrahydropyridine allows for its use as a building block in the synthesis of fused heterocyclic systems. One common strategy involves reaction with bifunctional reagents like hydrazine (B178648) (H₂NNH₂).

Hydrazine and its derivatives are known to react with carbonyl compounds to form hydrazones. libretexts.org In the case of a cyclic imine, nucleophilic addition of hydrazine to the imine carbon can initiate a sequence of reactions leading to the formation of a new fused ring. For instance, the reaction could proceed through an initial adduct, which then undergoes cyclization and dehydration to yield a fused pyrazole (B372694) or a related nitrogen-containing heterocycle. Such reactions are often employed in multicomponent strategies to build molecular complexity in a single step. chemmethod.com The specific outcome of the reaction of 5,5-dimethyl-2,3,4,5-tetrahydropyridine with hydrazine would depend on the reaction conditions and the nature of any additional reagents present. The formation of fused pyrazolopyridines has been reported from reactions involving hydrazine hydrate, aldehydes, and β-ketoesters, highlighting the utility of hydrazine in constructing fused nitrogen heterocycles. chemmethod.com

Advanced Spectroscopic and Crystallographic Characterization of 5,5 Dimethyl 2,3,4,5 Tetrahydropyridine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

NMR spectroscopy is a cornerstone for the characterization of tetrahydropyridine (B1245486) derivatives, offering unambiguous information on the chemical environment of each proton and carbon atom. scielo.br A combination of one-dimensional and two-dimensional experiments allows for complete structural assignment and provides insights into the molecule's conformation in solution. nih.gov

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of tetrahydropyridine analogues. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), signal multiplicity (splitting patterns), and integration (proton count). For the parent compound, 5,5-Dimethyl-2,3,4,5-tetrahydropyridine, the gem-dimethyl groups at the C5 position would typically appear as a sharp singlet in the aliphatic region. The methylene (B1212753) protons at C3 and C4 would likely present as multiplets, while the protons at C2, adjacent to the imine nitrogen, would be shifted downfield.

The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom. The imine carbon (C6) is characteristically deshielded and appears at a significantly lower field compared to the sp³ hybridized carbons of the ring. The quaternary C5 carbon bearing the dimethyl groups would also be readily identifiable. In studies of various 1,4-dihydropyridine (B1200194) and tetrahydropyridine derivatives, carbon signals for the heterocyclic ring are relatively insensitive to substituent changes at certain positions, though complete assignment often requires 2D techniques. scielo.br

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Tetrahydropyridine Analogues Note: Data is compiled from various substituted tetrahydropyridine derivatives to illustrate typical shift ranges. Specific shifts for 5,5-Dimethyl-2,3,4,5-tetrahydropyridine would require experimental verification.

| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Expected Multiplicity (¹H) |

| C2-H₂ | ~3.3-3.8 | ~45-55 | Triplet / Multiplet |

| C3-H₂ | ~1.7-2.0 | ~20-30 | Multiplet |

| C4-H₂ | ~2.2-2.6 | ~30-40 | Triplet / Multiplet |

| C5-C(CH₃)₂ | ~1.0-1.2 | ~25-35 (CH₃) | Singlet |

| C5 | - | ~30-40 (Quaternary C) | - |

| C6=N | ~7.5-8.0 | ~160-170 | Singlet / Triplet |

Data compiled from general knowledge of NMR spectroscopy and analysis of related structures. scielo.bracs.org

To unequivocally assign all proton and carbon signals, especially in complex substituted analogues, two-dimensional NMR experiments are employed. scielo.br

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For a 5,5-Dimethyl-2,3,4,5-tetrahydropyridine structure, a COSY spectrum would show cross-peaks connecting the signals of C2-H₂ to C3-H₂ and C3-H₂ to C4-H₂, confirming the methylene chain connectivity. westmont.edu

Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): This technique correlates proton signals with the carbon signals to which they are directly attached. It allows for the unambiguous assignment of carbon atoms that have attached protons. For instance, the proton signals assigned to the C2, C3, and C4 methylenes would show correlations to their respective carbon signals in the HMQC spectrum. scielo.br

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. In the case of 5,5-Dimethyl-2,3,4,5-tetrahydropyridine, the singlet signal from the gem-dimethyl protons would show HMBC correlations to the C4, C5, and C6 carbons, confirming their position relative to the imine functionality. scielo.br

The concerted application of these 2D techniques provides a comprehensive and definitive map of the molecular structure. nih.gov

The tetrahydropyridine ring is not planar and can exist in various conformations, such as a flattened boat or twist-chair. acs.org Advanced NMR techniques, like variable temperature (VT) NMR, can be used to study these dynamic processes. By recording spectra at different temperatures, it is possible to observe changes in signal shape, such as broadening or coalescence, which can provide quantitative information about the energy barriers to conformational interconversion, like ring flipping. researchgate.net

Furthermore, for chiral analogues, Nuclear Overhauser Effect (NOE) experiments can be used for stereochemical analysis. NOE correlations identify protons that are close in space, regardless of their bonding connectivity, which is critical for determining the relative stereochemistry of substituents on the ring. scielo.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. acs.org

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. This precision allows for the determination of the elemental formula of the molecular ion. For 5,5-Dimethyl-2,3,4,5-tetrahydropyridine (C₇H₁₃N), the calculated exact mass is 111.1048. An HRMS measurement yielding a value extremely close to this would confirm the elemental composition and rule out other potential formulas with the same nominal mass. nih.gov This technique is routinely used to confirm the identity of newly synthesized tetrahydropyridine derivatives. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an essential tool for identifying and characterizing the degradation products of a compound under various stress conditions (e.g., acidic, basic, oxidative). nih.gov The process involves separating the parent compound from its degradation products using liquid chromatography, followed by mass analysis. nih.gov

In a typical LC-MS/MS experiment, the molecular ion of a separated compound is selected and subjected to collision-induced dissociation (CID), which breaks it into smaller, characteristic fragment ions (product ions). By analyzing the fragmentation pattern of the parent drug and comparing it to those of the unknown degradation products, their structures can often be elucidated. For instance, a potential degradation pathway for a tetrahydropyridine could be oxidation to the corresponding pyridine (B92270) or hydrolysis of the imine bond. LC-MS/MS could identify these products by detecting their unique molecular ions and fragmentation patterns. nih.govresearchgate.net

Table 2: Hypothetical Fragmentation Pattern for 5,5-Dimethyl-2,3,4,5-tetrahydropyridine in MS/MS

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 112 [M+H]⁺ | 97 | 15 (•CH₃) | Loss of a methyl radical from the gem-dimethyl group |

| 112 [M+H]⁺ | 84 | 28 (C₂H₄) | Retro-Diels-Alder type fragmentation or loss of ethylene |

| 112 [M+H]⁺ | 56 | 56 (C₄H₈) | Cleavage across the ring, loss of isobutylene |

This table is based on general principles of mass spectral fragmentation for cyclic amines and imines and is illustrative. chemguide.co.uklibretexts.org

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present within a molecule. acs.org The analysis relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands. For tetrahydropyridine derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features.

The vibrational frequencies of characteristic functional groups are generally found to be in good agreement with experimental assignments. acs.org The primary functional group in the 5,5-Dimethyl-2,3,4,5-tetrahydropyridine core is the cyclic imine (C=N). The stretching vibration of this bond is a key diagnostic peak, typically appearing in the 1690–1640 cm⁻¹ region of the spectrum. The exact position can be influenced by ring strain and substitution.

Other significant vibrations include those from the C-H bonds. The gem-dimethyl groups at the C5 position give rise to characteristic symmetric and asymmetric stretching vibrations for sp³-hybridized carbon, typically observed in the 2975–2850 cm⁻¹ range. Bending vibrations for these methyl groups (scissoring, rocking) appear in the 1470–1365 cm⁻¹ region. The methylene (CH₂) groups of the tetrahydropyridine ring also contribute to these regions. Additionally, the C-N single bond stretching vibration is expected, though it can be more difficult to assign definitively as it falls in the fingerprint region (1350-1000 cm⁻¹) where many other vibrations overlap.

Theoretical methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational spectra. nih.govresearchgate.net These calculations aid in the assignment of experimental bands, as normal vibrational modes are often delocalized and involve the motion of several atoms rather than a single functional group. mdpi.com

Table 1: Characteristic Infrared (IR) Absorption Bands for 5,5-Dimethyl-2,3,4,5-tetrahydropyridine Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (sp³ CH₃, CH₂) | Stretching | 2975 - 2850 | Strong to Medium |

| C=N (Imine) | Stretching | 1690 - 1640 | Medium to Weak |

| C-H (CH₃, CH₂) | Bending (Scissoring/Rocking) | 1470 - 1365 | Medium |

| C-N | Stretching | 1350 - 1000 | Medium |

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

For analogues of tetrahydropyridine, X-ray crystallography reveals the specific conformation adopted by the six-membered ring in the solid state. Unlike aromatic pyridine, the tetrahydropyridine ring is flexible and can adopt various non-planar conformations, such as chair, boat, or twist-boat forms. acs.org For instance, studies on highly substituted tetrahydropyridine derivatives have shown the ring can adopt a "flattened boat" conformation. nih.gov In one such analogue, this was substantiated by the puckering of specific carbon atoms out of the least-squares plane defined by the other ring atoms. nih.gov In other related crystal structures, the tetrahydropyridine ring has been observed to adopt a twisted chair conformation. acs.org

The data obtained from X-ray diffraction allows for the creation of detailed structural models, such as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, which visualizes the molecule's structure and the thermal motion of its atoms. nih.gov These studies provide invaluable, high-resolution structural parameters that are essential for structure-based research. nih.gov

Table 2: Illustrative Crystallographic Parameters for a Tetrahydropyridine Ring Analogue

| Parameter | Description | Example Value / Observation |

|---|---|---|

| Ring Conformation | The 3D shape of the heterocyclic ring. | Flattened Boat or Twisted Chair acs.orgnih.gov |

| Torsional Angles | Dihedral angles between adjacent bonds in the ring. | e.g., C(5)–N(1)–C(1)–C(2) = 37.1 (2)° nih.gov |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | Within standard ranges for C-C, C-N, C=N bonds. |

| Bond Angles | The angle formed between three connected atoms. | Reflects sp² and sp³ hybridization and ring strain. |

| Intermolecular Interactions | Non-covalent forces holding molecules together in the crystal. | Hydrogen bonding (e.g., C–H···O) may be present. acs.org |

Chiroptical Spectroscopy for Enantiopurity Assessment (e.g., Circular Dichroism)

When a tetrahydropyridine analogue is chiral, meaning it is non-superimposable on its mirror image, methods are required to assess its enantiomeric purity. Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is a primary technique for this purpose. researchgate.net CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

A pair of enantiomers, designated as R and S, will produce CD spectra that are mirror images of each other. researchgate.net An achiral compound will not produce a CD signal. A racemic mixture (a 50:50 mixture of both enantiomers) will also show no CD signal, as the equal and opposite signals from each enantiomer cancel out.

The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, a value known as the enantiomeric excess (ee). This relationship allows CD spectroscopy to be used as a quantitative tool for determining the enantiopurity of a sample. strath.ac.uk The technique is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter(s), making it an excellent method for confirming the stereochemical integrity of chiral tetrahydropyridine derivatives.

Table 3: Principles of Circular Dichroism (CD) for Enantiopurity Assessment

| Sample Composition | Expected CD Spectrum Characteristics | Information Gained |

|---|---|---|

| Enantiomerically Pure (R) | Characteristic positive and/or negative bands. | Confirmation of specific enantiomer. |

| Enantiomerically Pure (S) | A perfect mirror image of the (R) enantiomer's spectrum. researchgate.net | Confirmation of the opposite enantiomer. |

| Racemic Mixture (50% R, 50% S) | No CD signal (spectrum is a flat line). | Indicates an equal amount of both enantiomers. |

| Enantioenriched Mixture (e.g., 80% R, 20% S) | Spectrum has the same shape as the pure (R) enantiomer but with reduced intensity. | Allows for quantification of enantiomeric excess (ee). |

Table of Mentioned Compounds

Theoretical and Computational Investigations of 5,5 Dimethyl 2,3,4,5 Tetrahydropyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation, albeit with approximations. These methods provide detailed information about electron distribution, orbital energies, and molecular properties, which are key to understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. mdpi.com For 5,5-Dimethyl-2,3,4,5-tetrahydropyridine, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d) or larger, are used to perform full geometry optimization and determine the ground-state electronic structure. nih.govnih.gov

Key parameters derived from DFT studies include:

Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a measure of chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 5,5-Dimethyl-2,3,4,5-tetrahydropyridine, the region around the imine nitrogen atom is expected to be the most electron-rich site, indicating its potential for protonation or coordination to electrophiles.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis quantify the partial charge on each atom, offering further insight into the molecule's polarity and reactive sites.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 7.7 eV | Relates to chemical stability and low reactivity |

| Dipole Moment | 1.9 D | Indicates overall molecular polarity |

| NBO Charge on Imine N | -0.65 e | Confirms the nucleophilic character of the nitrogen atom |

While DFT provides high accuracy, its computational demand can be significant. Semi-empirical methods (like AM1 or PM7) and molecular mechanics (using force fields like MMFF94) offer faster, albeit less accurate, alternatives. These methods are particularly useful for initial explorations, such as performing large-scale conformational searches to identify low-energy structures before subjecting them to more rigorous DFT calculations. Molecular mechanics is especially suited for assessing steric energies and is often the first step in a multi-level computational approach.

Conformational Analysis and Potential Energy Surfaces

The tetrahydropyridine (B1245486) ring is not planar and can adopt several conformations. The presence of the gem-dimethyl group at the C5 position significantly influences the preferred conformation due to steric effects, a phenomenon often referred to as the Thorpe-Ingold or gem-dimethyl effect. scilit.comnih.govrsc.org

Computational methods are used to explore the potential energy surface (PES) of 5,5-Dimethyl-2,3,4,5-tetrahydropyridine to identify stable conformers (local minima) and the energy barriers for interconversion between them (saddle points). The typical conformers for such six-membered rings include half-chair, boat, and twist-boat forms. For substituted tetrahydropyridines, conformations such as a "flattened boat" have been observed. nih.gov The gem-dimethyl substitution is expected to destabilize conformations where the methyl groups experience significant steric clash, thereby locking the ring into a more restricted set of low-energy shapes. A relaxed PES scan, where a key dihedral angle is systematically varied and the energy is minimized at each step, can map out the interconversion pathways.

| Conformer | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

|---|---|---|

| Half-Chair 1 (Lowest Energy) | 0.00 | ~95% |

| Twist-Boat | 2.1 | ~4% |

| Half-Chair 2 | 3.5 | <1% |

Reaction Pathway Elucidation and Transition State Analysis

Theoretical calculations are invaluable for studying reaction mechanisms. By mapping the PES for a chemical reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state (TS), which is the maximum energy point along the reaction coordinate.

For 5,5-Dimethyl-2,3,4,5-tetrahydropyridine, computational studies can elucidate the mechanisms of reactions such as:

Nucleophilic addition to the C=N bond: Modeling the approach of a nucleophile to the imine carbon.

Reduction of the imine: Investigating the pathway for hydrogenation to form 5,5-dimethylpiperidine.

Protonation at the nitrogen atom: Calculating the pKa and understanding the thermodynamics of acid-base reactions.

The activation energy (Ea), which is the energy difference between the reactants and the transition state, can be calculated to predict reaction rates. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, a study on the synthesis of gold(III) complexes utilized DFT to calculate the relative energies of intermediates and products to understand the observed reactivity. mdpi.com

Computational Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, which is essential for structure verification.

NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These calculated shifts, when scaled and compared with experimental data, can confirm the proposed structure and assign specific signals to each nucleus.

Infrared (IR) Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These frequencies correspond to the peaks in an IR spectrum. Calculated frequencies are often systematically higher than experimental ones and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. This analysis helps in assigning specific vibrational modes to observed IR absorption bands.

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C2 (Imine) | 170.5 | 168.9 |

| C3 | 35.1 | 34.2 |

| C4 | 28.4 | 27.8 |

| C5 | 40.2 | 39.5 |

| C(CH₃)₂ | 25.8 | 25.1 |

Molecular Modeling of Steric and Electronic Effects on Chemical Behavior

The gem-dimethyl group at the C5 position is the most significant structural feature of 5,5-Dimethyl-2,3,4,5-tetrahydropyridine, imparting distinct steric and electronic properties compared to its unsubstituted counterpart.

Steric Effects: The two methyl groups create significant steric bulk. Molecular modeling can quantify this hindrance using steric maps, which show the regions of space around the molecule that are sterically congested. mdpi.com This bulkiness can:

Influence the conformational equilibrium of the ring, as discussed previously.

Shield one face of the molecule, leading to diastereoselectivity in reactions with external reagents.

Restrict access to the imine functional group, potentially lowering its reactivity towards bulky nucleophiles or electrophiles.

Electronic Effects: Methyl groups are known to be weakly electron-donating through an inductive effect. Computational methods like NBO analysis can quantify this effect by showing a slight increase in electron density in the sigma framework of the ring. This electronic donation can:

Slightly increase the basicity of the imine nitrogen by stabilizing the positive charge in the corresponding conjugate acid.

Subtly modify the electrophilicity of the imine carbon, making it slightly less reactive towards nucleophiles compared to an unsubstituted system.

Synthetic Applications and Strategic Derivatization of 5,5 Dimethyl 2,3,4,5 Tetrahydropyridine Scaffolds

Design and Synthesis of Functionalized Tetrahydropyridine (B1245486) Derivatives

Information unavailable in search results.

Scaffold Diversification through Substitution and Annulation Strategies

Information unavailable in search results.

Tetrahydropyridines as Key Synthetic Intermediates in Complex Molecule Construction

Information unavailable in search results.

Development of Novel Reagents and Catalysts Based on Tetrahydropyridine Structures

Information unavailable in search results.

Integration into Complex Polycyclic Systems

Information unavailable in search results.

Future Directions and Advanced Research Perspectives in 5,5 Dimethyl 2,3,4,5 Tetrahydropyridine Chemistry

Innovations in Green Chemistry and Sustainable Synthesis of Tetrahydropyridines

The field of green chemistry, which focuses on designing chemical products and processes that minimize the use and generation of hazardous substances, offers significant opportunities for the synthesis of 5,5-Dimethyl-2,3,4,5-tetrahydropyridine and its derivatives. mdpi.commlsu.ac.in Traditional synthetic routes often rely on volatile organic solvents, stoichiometric reagents, and harsh reaction conditions, leading to considerable waste and environmental impact. Modern research is geared towards developing more sustainable alternatives that are efficient, cost-effective, and environmentally benign. mdpi.com

A primary focus of innovation is the use of multicomponent reactions (MCRs). eresearchco.comnih.gov MCRs are convergent chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. researchgate.net This approach is inherently atom-economical, reduces the number of synthetic and purification steps, and minimizes solvent and energy consumption compared to linear syntheses. eresearchco.com For tetrahydropyridine (B1245486) synthesis, MCRs provide a direct and efficient pathway to construct the heterocyclic core with a high degree of molecular diversity. nih.govmdpi.com

The development of novel catalysts is central to these green synthetic strategies. Researchers are exploring various eco-friendly catalytic systems, including:

Biopolymeric and Bio-based Catalysts: Catalysts derived from renewable resources like magnetized nano walnut shells have been successfully used to promote the one-pot synthesis of tetrahydropyridine derivatives under solvent-free conditions. researchgate.net

Organocatalysts: Small organic molecules, such as (±)-camphor-10-sulfonic acid, have proven effective in catalyzing the formation of tetrahydropyridines, offering an environmentally benign, metal-free alternative. researchgate.net

Nanocatalysts: Nano-sphere silica (B1680970) sulfuric acid (NS-SSA) and ZnO nanoparticles are examples of highly efficient and reusable heterogeneous catalysts that facilitate tetrahydropyridine synthesis with easy workup procedures and high product yields. researchgate.netrsc.org

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both solvent and catalyst, and their reusability makes them an attractive option for green synthesis. researchgate.net

Furthermore, the replacement of conventional solvents with greener alternatives is a key aspect of sustainable synthesis. Water, ethanol, and solvent-free (neat) conditions are increasingly being employed. researchgate.netacs.org Ultrasound-assisted synthesis in aqueous media has also been shown to accelerate reaction rates and improve yields, aligning with the principles of green chemistry by reducing energy consumption and reaction times. researchgate.net

Table 1: Comparison of Green Catalytic Systems for Tetrahydropyridine Synthesis

| Catalyst Type | Example | Key Advantages | Reaction Conditions | Ref. |

|---|---|---|---|---|

| Bio-based Magnetic Nanocatalyst | nano-Fe3O4@walnut shell/Ti(IV) | Reusable, biodegradable support, simple separation. | Solvent-free, 60 °C | researchgate.net |

| Organocatalyst | (±)-camphor-10-sulfonic acid | Metal-free, atom-economic, avoids chromatography. | Solvent-free, room temp. | researchgate.net |

| Nanocatalyst | Nano-sphere silica sulfuric acid | High efficiency, easy workup, non-toxic. | Not specified | researchgate.net |

| Ionic Liquid | [N-CH2CO2H-3-pic]HSO4 | Reusable, promotes reaction in aqueous media. | Water, ultrasound | researchgate.net |

High-Throughput Synthesis and Screening Methodologies for Chemical Reactivity

High-Throughput Experimentation (HTE) is a powerful strategy for accelerating the discovery and optimization of chemical reactions, which is highly applicable to the study of 5,5-Dimethyl-2,3,4,5-tetrahydropyridine. scienceintheclassroom.org This approach utilizes miniaturized, parallel reaction formats and automated robotics to rapidly screen a large number of reaction parameters, such as catalysts, ligands, solvents, bases, and temperatures. scienceintheclassroom.orgresearchgate.net By performing hundreds or even thousands of experiments in a short period, HTE can quickly identify optimal conditions for a desired transformation or uncover entirely new reactivity. scienceintheclassroom.org

For the synthesis of tetrahydropyridine derivatives, HTE platforms can be employed to:

Optimize Multicomponent Reactions: Rapidly screen combinations of aldehydes, amines, and β-ketoesters to maximize the yield and diastereoselectivity of the final tetrahydropyridine product. mdpi.com

Discover Novel Catalysts: Evaluate large libraries of potential catalysts (e.g., transition metal complexes with various ligands) for a specific transformation, such as a C-H activation or cross-coupling reaction on the tetrahydropyridine scaffold. researchgate.net

Map Chemical Reactivity: Systematically explore the reactivity of 5,5-Dimethyl-2,3,4,5-tetrahydropyridine with a diverse set of reactants to build a comprehensive understanding of its chemical behavior.

A key enabling technology for HTE is the development of rapid, high-throughput analytical techniques. nih.gov Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) allows for the analysis of thousands of nanomole-scale reactions in under a day, providing quantitative data on product formation. scienceintheclassroom.org Other methods like UV-visible spectroscopy and infrared thermography can also be adapted for high-throughput screening. nih.gov

The advantages of applying HTE to tetrahydropyridine research are significant. It drastically reduces the time and material required for reaction development, which is particularly valuable when working with precious substrates or complex molecules. scienceintheclassroom.orgnih.gov Furthermore, the large datasets generated by HTE can be used to build predictive models and reveal subtle structure-activity relationships that might be missed in traditional, serial experimentation.

Table 2: Hypothetical High-Throughput Screening Array for Tetrahydropyridine Synthesis

| Variable | Parameter Set 1 | Parameter Set 2 | Parameter Set 3 | Parameter Set 4 |

|---|---|---|---|---|

| Catalyst | Sc(OTf)3 | Yb(OTf)3 | L-Proline | TiCl4 |

| Solvent | Acetonitrile | Ethanol | Water | Toluene |

| Temperature | Room Temp. | 50 °C | 80 °C | 100 °C |

| Base | None | Pyridine (B92270) | Triethylamine | K2CO3 |

Chemoinformatics and Data-Driven Approaches in Tetrahydropyridine Research

Chemoinformatics, an interdisciplinary field combining chemistry and computer science, provides powerful in silico tools to accelerate research into compounds like 5,5-Dimethyl-2,3,4,5-tetrahydropyridine. azolifesciences.comresearchgate.net By processing and analyzing large datasets of chemical information, these computational methods can predict molecular properties, guide synthetic planning, and identify promising new derivatives without the need for immediate physical experimentation. azolifesciences.comnih.gov

Key applications of chemoinformatics in tetrahydropyridine research include:

Virtual Screening: Computer simulations can be used to screen vast digital libraries of virtual compounds against a biological target. azolifesciences.com For tetrahydropyridine derivatives, this allows for the rapid identification of molecules with a high probability of possessing desired biological activities, thereby prioritizing synthetic efforts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of known tetrahydropyridine analogues, researchers can build models that predict the activity of novel, unsynthesized structures, guiding the design of more potent compounds.

Reaction Database Mining: Chemoinformatics tools can search extensive reaction databases like Reaxys or the CAS registry to identify known synthetic pathways to the tetrahydropyridine scaffold or to predict potential side reactions and byproducts. This aids in the efficient design of robust and high-yielding synthetic routes.

ADMET Prediction: A crucial aspect of drug development is understanding a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Chemoinformatics models can provide early-stage predictions of these properties for tetrahydropyridine derivatives, helping to filter out compounds with unfavorable characteristics long before costly and time-consuming in vitro or in vivo testing. nih.gov

Data-driven approaches, powered by machine learning and statistical analysis, leverage the information from both computational studies and high-throughput experiments. These methods can uncover hidden patterns in large datasets, leading to new insights into the relationship between reaction components and outcomes, and ultimately guiding the discovery of novel transformations and more efficient synthetic processes for the tetrahydropyridine family of compounds.

Advanced Process Analytical Technologies for Synthesis Optimization and Monitoring

Instead of relying solely on traditional end-product testing, PAT integrates advanced analytical tools directly into the synthesis process (in-line, on-line, or at-line) to monitor Critical Process Parameters (CPPs) in real time. stepscience.comresearchgate.net This continuous monitoring allows for immediate adjustments to be made, ensuring the process remains within its desired operating range and that the final product consistently meets quality specifications. nih.gov

Common PAT tools applicable to tetrahydropyridine synthesis include:

Spectroscopy: Techniques like Near-Infrared (NIR), Mid-Infrared (MIR), and Raman spectroscopy are particularly powerful for in-line monitoring. Probes can be inserted directly into the reaction vessel to track the concentration of reactants, intermediates, and the 5,5-Dimethyl-2,3,4,5-tetrahydropyridine product over time. This provides a detailed kinetic profile of the reaction, enabling precise determination of the reaction endpoint and detection of any process deviations. longdom.orgresearchgate.net

Chromatography: On-line HPLC can automatically draw samples from the reactor and analyze them, providing detailed information on the formation of the desired product and any impurities.

Multivariate Data Analysis: The large, complex datasets generated by PAT tools are often analyzed using chemometric methods. These statistical techniques can build predictive models that correlate the real-time analytical data with Critical Quality Attributes (CQAs) of the final product, such as purity and yield. nih.gov

By applying PAT, the synthesis of 5,5-Dimethyl-2,3,4,5-tetrahydropyridine can be transformed from a static, recipe-based procedure to a dynamic, controlled process. This leads to a more robust and efficient manufacturing workflow, reducing the potential for batch failures and minimizing waste. researchgate.net

Table 3: Application of PAT Tools in Synthesis Monitoring

| PAT Tool | Measurement Type | Information Gained | Potential for Process Control |

|---|---|---|---|

| Near-Infrared (NIR) Spectroscopy | In-line / On-line | Real-time concentration of reactants, intermediates, and product. | Optimization of reagent addition rates; precise endpoint detection. |

| Raman Spectroscopy | In-line | Molecular structure changes; reaction kinetics; polymorphism. | Control of reaction temperature and mixing to influence reaction pathways. |

| Focused Beam Reflectance Measurement (FBRM) | In-line | Crystal size and distribution during crystallization. | Control of cooling profile to achieve desired crystal morphology. |

| Automated HPLC | On-line | Accurate quantification of product and impurities. | Real-time feedback for process adjustments to minimize impurity formation. |

Exploration of Unexplored Reactivity and Novel Transformational Pathways

While the synthesis of the tetrahydropyridine core is well-established, future research is focused on uncovering novel reactivity and developing new transformational pathways to expand the chemical space accessible from the 5,5-Dimethyl-2,3,4,5-tetrahydropyridine scaffold. The inherent structural features of this compound—namely the C=N imine bond and adjacent C-H bonds—present opportunities for unique chemical transformations.

One area of exploration involves leveraging the imine functionality. The C=N double bond can act as a reactive handle for various transformations, including:

Asymmetric Reduction: Development of new catalytic systems for the enantioselective reduction of the imine to produce chiral piperidine (B6355638) derivatives, which are highly valuable scaffolds in medicinal chemistry.

Cycloaddition Reactions: The imine can participate as a dienophile or heterodienophile in [4+2] (aza-Diels-Alder) or [3+2] cycloaddition reactions. This would allow for the rapid construction of complex, fused, or spirocyclic polyheterocyclic systems from the tetrahydropyridine core.

Nucleophilic Addition: The electrophilic carbon of the imine is susceptible to attack by a wide range of carbon and heteroatom nucleophiles, enabling the introduction of diverse functional groups at the C2 position.

Another promising avenue is the functionalization of the tetrahydropyridine ring through C-H activation. Modern transition-metal catalysis offers powerful methods for selectively converting inert C-H bonds into new C-C or C-heteroatom bonds. Applying these strategies to 5,5-Dimethyl-2,3,4,5-tetrahydropyridine could enable the direct introduction of substituents at the C3, C4, or C6 positions, bypassing the need for pre-functionalized starting materials and providing more convergent synthetic routes to complex analogues.

Cascade reactions, where a sequence of intramolecular or intermolecular transformations occurs in a single operation, represent a highly efficient strategy for building molecular complexity. nih.gov Researchers are designing novel cascade sequences initiated by a reaction at the imine of a tetrahydropyridine, leading to subsequent cyclizations or rearrangements. For example, a reaction involving an imine and an alkyne can lead to a highly substituted piperidine derivative in a single step with excellent diastereoselectivity. nih.gov The discovery of such pathways allows for the concise synthesis of densely functionalized molecules that would be challenging to access through traditional methods. beilstein-journals.org The unsubstituted double bond in related 1,4-dihydropyridines has been shown to be highly reactive in Povarov and other cycloaddition reactions, suggesting that the imine bond in 5,5-Dimethyl-2,3,4,5-tetrahydropyridine holds similar potential for novel transformations. beilstein-journals.org

Q & A

Basic: What are the optimal synthetic routes for 5,5-dimethyl-2,3,4,5-tetrahydropyridine in laboratory settings?

Methodological Answer:

The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example, reductive amination of 5,5-dimethyl-1,3-diketones with ammonia or amines under controlled hydrogenation conditions (e.g., H₂/Pd-C) can yield the tetrahydropyridine core. Reaction parameters to optimize include:

- Temperature : 60–100°C for kinetic control.

- Catalyst loading : 5–10% Pd-C for efficient reduction.

- Solvent selection : Ethanol or THF for solubility and stability of intermediates.

For chiral variants, asymmetric hydrogenation using chiral ligands (e.g., BINAP) may be employed to achieve enantiomeric excess .

Table 1: Example Reaction Conditions

| Parameter | Lab-Scale Optimization | Industrial Scale (Hypothetical) |

|---|---|---|

| Catalyst | Pd-C (5%) | Continuous flow reactors |

| Temperature | 80°C | 100–120°C |

| Pressure | 1 atm H₂ | 10–15 bar H₂ |

| Yield (Typical) | 60–75% | 85–90% |

Basic: How can spectroscopic techniques distinguish 5,5-dimethyl-2,3,4,5-tetrahydropyridine from its structural isomers?

Methodological Answer:

- ¹H NMR : The methyl groups at C5 appear as a singlet (δ 1.2–1.4 ppm). Saturation transfer experiments can confirm ring conformation.

- ¹³C NMR : Quaternary carbons (C2/C3) resonate at δ 35–45 ppm, while methyl carbons appear at δ 20–25 ppm.

- IR Spectroscopy : Absence of carbonyl stretches (1700–1750 cm⁻¹) differentiates it from partially oxidized analogs.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 123 [M+H]⁺ confirm the molecular formula (C₇H₁₃N).

Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in regiochemistry .

Basic: What safety protocols are critical when handling 5,5-dimethyl-2,3,4,5-tetrahydropyridine?

Methodological Answer:

- GHS Classification : Likely flammable (H226) and toxic if ingested (H302), based on analogs like 2,4,6-trimethylpyridine .

- PPE : Nitrile gloves, lab coat, and fume hood for vapor control.

- Storage : Under nitrogen in amber glass vials at –20°C to prevent oxidation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with dilute acetic acid.

Advanced: How can enantioselective synthesis of 5,5-dimethyl-2,3,4,5-tetrahydropyridine be achieved?

Methodological Answer:

Chiral resolution via:

- Kinetic Resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization.

- Asymmetric Catalysis : Ru-BINAP complexes in transfer hydrogenation to set stereocenters.

- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phase.

Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .

Advanced: What reaction mechanisms govern the oxidation of 5,5-dimethyl-2,3,4,5-tetrahydropyridine?

Methodological Answer:

- Electrophilic Attack : At the α-C position, forming iminium intermediates.

- Oxidizing Agents : KMnO₄ or m-CPBA oxidizes the ring to pyridine derivatives, while milder agents (e.g., O₂/CuCl) yield dihydro intermediates.

- Kinetic Studies : UV-Vis monitoring of intermediate decay under varying pH and temperature.

Table 2: Oxidation Pathways

| Oxidant | Product | Rate Constant (k, s⁻¹) |

|---|---|---|

| KMnO₄ (acidic) | 5,5-Dimethylpyridine | 1.2 × 10⁻³ |

| m-CPBA | Epoxide or N-oxide derivatives | 5.8 × 10⁻⁴ |

Advanced: How can computational chemistry predict the bioactivity of 5,5-dimethyl-2,3,4,5-tetrahydropyridine derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., GABA receptors).

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict reactivity sites.

Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Advanced: How should researchers address contradictory data in synthetic yield reports?

Methodological Answer:

- Statistical Analysis : Apply ANOVA to compare yields across reaction conditions.

- Reproducibility Checks : Standardize catalyst batches and solvent purity.

- In Situ Monitoring : Use ReactIR to track intermediate formation and identify bottlenecks.

Contradictions often arise from trace impurities or unoptimized workup protocols .

Advanced: What strategies enhance the stability of 5,5-dimethyl-2,3,4,5-tetrahydropyridine in aqueous media?

Methodological Answer:

- pH Control : Buffer solutions (pH 4–6) to prevent hydrolysis.

- Co-solvents : Add 10–20% acetonitrile to reduce water activity.

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups at reactive amines.

Stability assessed via HPLC tracking degradation products over 24–72 hours .

Advanced: How can green chemistry principles be applied to its synthesis?

Methodological Answer:

- Solvent Replacement : Switch to cyclopentyl methyl ether (CPME) or water.

- Catalyst Recycling : Immobilize Pd on mesoporous silica for reuse.

- Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes.

Lifecycle analysis (LCA) metrics evaluate environmental impact reductions .

Advanced: What are the challenges in characterizing its reactive intermediates?

Methodological Answer:

- Trapping Techniques : Use Diels-Alder reactions with tetrazines to stabilize transient intermediates.

- Cryogenic NMR : At –40°C to slow decomposition.

- High-Resolution MS : Identify short-lived species via direct infusion ESI-MS.

Collaboration with synchrotron facilities enables time-resolved XAS studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.